molecular formula C24H27N3O4 B2522088 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine CAS No. 1775506-31-4

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine

Cat. No. B2522088
CAS RN: 1775506-31-4
M. Wt: 421.497
InChI Key: QDDDNOXGQBEEAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and piperidine rings would add a level of complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxadiazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and piperidine groups could affect its solubility and stability .

Scientific Research Applications

Analgesic Properties

The compound has been investigated for its analgesic potential. In a hot plate model, it demonstrated potency as an analgesic, with ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing models, respectively . Mechanistic studies revealed that its analgesic effect is mediated through the active metabolite (3R,4S)-10a.

Antimicrobial Activity

Researchers have explored the compound’s antimicrobial properties. In molecular docking simulations, eight piperazine chrome-2-one derivatives (related to this compound) were evaluated against an oxidoreductase enzyme (PDB ID 1XDQ). The most active complex showed stabilization through hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues of the binding site .

Opioid Receptor Modulation

Studies have investigated the impact of the 3- and 4-methyl groups on opioid receptors. While specific findings related to this compound are not directly available, understanding its structural features may contribute to opioid receptor research .

Agonists for PPARδ/β

The compound’s derivatives have been explored as potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These receptors play essential roles in lipid metabolism, inflammation, and cell differentiation. The compound’s synthetic route and its potential as a PPAR agonist merit further investigation .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its activity. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to assess these aspects .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-3-7-21(8-4-17)30-16-23(28)27-13-11-18(12-14-27)15-22-25-24(26-31-22)19-5-9-20(29-2)10-6-19/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDDNOXGQBEEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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